molecular formula C14H14N2O3S B4517780 N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine

Cat. No.: B4517780
M. Wt: 290.34 g/mol
InChI Key: OCRVAZOQJGWJFF-UHFFFAOYSA-N
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Description

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine is a synthetic compound featuring a 1,3-thiazole core substituted with a 4-methyl and 2-phenyl group at the 5th position. The thiazole ring is conjugated to a beta-alanine moiety via a carbonyl linker.

The compound’s synthesis likely involves the formation of the 4-methyl-2-phenyl-1,3-thiazol-5-yl scaffold, followed by coupling with beta-alanine. A related precursor, 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (CAS RN 7520-95-8), is commercially available and serves as a key intermediate in analogous syntheses .

Properties

IUPAC Name

3-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-12(13(19)15-8-7-11(17)18)20-14(16-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRVAZOQJGWJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine typically involves the reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with beta-alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined by employing advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the phenyl and methyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

MK-0893 (Glucagon Receptor Antagonist)

Structure : N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-beta-alanine .
Comparison :

  • Shares the beta-alanine-carbonyllinker motif but replaces the thiazole with a pyrazole ring.
  • Demonstrated potent glucagon receptor antagonism (IC₅₀ = 5.2 nM) for type II diabetes treatment.
  • The thiazole in the target compound may enhance metabolic stability compared to pyrazole-based analogues .

Antifungal Thiazole Derivatives

Example : 5-(2-Substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides .
Comparison :

  • Thiazole core is retained, but substituents (e.g., alkoxybenzamide) differ.
  • Reported antifungal activity against Candida albicans (MIC = 8–16 µg/mL).
  • The beta-alanine moiety in the target compound may improve solubility or target specificity compared to alkoxybenzamide derivatives .

Antiviral/Anticancer Thiazole Derivatives

Example: (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide . Comparison:

  • Shares the 4-methyl-1,3-thiazol-5-yl group but includes a hydrazine-carbothioamide side chain.
  • Exhibits antiviral (IC₅₀ = 0.8 µM against HIV) and anticancer activity.
  • The beta-alanine linker in the target compound may reduce cytotoxicity compared to hydrazine derivatives .

Biological Activity

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine, a thiazole derivative, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 478041-06-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The thiazole ring structure allows for interactions with enzymes and receptors, potentially inhibiting microbial growth and inducing apoptosis in cancer cells.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. Significant findings include:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
    • It demonstrated bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, with effective inhibition of biofilm formation .
  • Biofilm Inhibition :
    • The compound showed moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, with Minimum Biofilm Inhibitory Concentration (MBIC) values indicating effective prevention of biofilm formation .

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Viability Assays :
    • In vitro studies revealed that the compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
    • Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers synthesized several derivatives of thiazole compounds and tested their antimicrobial activities. This compound was one of the most effective derivatives, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Studies

A research article focused on the effects of thiazole derivatives on cancer cells demonstrated that this compound significantly inhibited proliferation in breast cancer cell lines (MCF7), highlighting its potential role in cancer therapeutics.

Research Findings Summary Table

Activity MIC (μg/mL) Effect on Biofilm Cell Line Tested IC50 (μM)
Antimicrobial0.22 - 0.25Moderate to GoodMRSANot specified
AnticancerNot specifiedN/AMCF7Not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine
Reactant of Route 2
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N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine

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